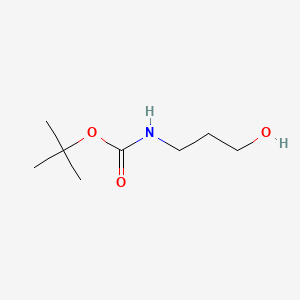

3-(Boc-amino)-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9-5-4-6-10/h10H,4-6H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCYKMWJCYQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397132 | |

| Record name | 3-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-58-8 | |

| Record name | 3-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Boc-amino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Boc-amino)-1-propanol chemical properties and structure

An In-Depth Technical Guide to 3-(Boc-amino)-1-propanol: Properties, Structure, and Applications

Introduction

3-(tert-Butoxycarbonylamino)-1-propanol, commonly referred to as this compound, is a bifunctional organic compound that serves as a versatile building block in organic synthesis. Its structure incorporates a primary alcohol and a Boc-protected primary amine, making it an invaluable intermediate in the synthesis of a wide array of more complex molecules. The presence of the acid-labile Boc protecting group allows for the selective unmasking of the amine functionality, a crucial feature in multi-step synthetic sequences. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound consists of a three-carbon propanol backbone. A primary hydroxyl group is located at one terminus (C1), while the amino group at the other end (C3) is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural arrangement provides two distinct reactive sites that can be manipulated selectively in chemical reactions.

Synonyms: tert-Butyl N-(3-hydroxypropyl)carbamate Linear Formula: (CH₃)₃COC(O)NHCH₂CH₂CH₂OH CAS Number: 58885-58-8[1] Molecular Formula: C₈H₁₇NO₃ Molecular Weight: 175.23 g/mol [2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a colorless to yellow or brown liquid at room temperature.[1][2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless to yellow or brown liquid | [1] |

| Density | 1.025 g/mL at 20 °C | |

| Boiling Point | 293 °C | [3] |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Refractive Index (n20/D) | 1.453 | |

| Solubility | Sparingly soluble in chloroform and methanol. Soluble in water. | [1][3] |

| pKa | 12.57 ± 0.46 (Predicted) | [1][3] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (270 MHz, CDCl₃): δ 5.18 (br, 1H, NH), 3.78 (dt, 1H, J = 6.04, 5.87 Hz, OH), 3.65 (dd, 2H, J = 5.86, 5.68 Hz, H1'), 3.26 (q, 2H, J = 6.23 Hz, H3'), 1.67 (m, 2H, H2'), 1.44 (s, 9H, CH₃).[2]

-

¹³C NMR (67.8 MHz, CDCl₃): δ 157.1 (CO), 79.4 (Cquater), 59.3 (C1'), 37.1 (C3'), 32.6 (C2'), 28.4 (CH₃).[2]

-

IR (Nujol, cm⁻¹): 3355, 2976, 2936, 2878, 1810, 1694, 1531, 1455, 1392, 1366, 1278, 1253, 1173, 1072, 996, 914, 870, 781, 752, 638.[2]

-

Mass Spectrometry (E/I) m/z (relative strength): 176 (M+, 30), 120 (100), 119 (31), 102 (49), 83 (33), 76 (67), 74 (36).[2]

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the protection of the amino group of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O).[2][4]

Experimental Protocol: Synthesis of tert-butyl N-(3-hydroxypropyl)carbamate

-

Dissolve 3-amino-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in anhydrous DCM to the stirring solution of 3-amino-1-propanol.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 50% petroleum ether/ethyl acetate mobile phase to confirm the complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether (Et₂O).

-

Wash the organic layer sequentially with a phosphate buffer (0.5 M, pH 5.4), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a colorless viscous oil.[2]

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a valuable difunctional reagent employed in a variety of synthetic applications.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of peptidomimetics and protease inhibitors.[5][6] The protected amine and free hydroxyl group allow for selective reactions in multi-step organic syntheses.[5]

-

Cross-linking Reagent: It is utilized as a cross-linking reagent in chemical biology and materials science.[7]

-

Synthesis of Bioactive Molecules: This compound is employed in the preparation of beta-amino alcohols and as a building block for drugs targeting neurological and metabolic disorders.[5] It is also used in the synthesis of phosphatidyl ethanolamines and ornithine.[2][7][8]

-

Polymer Chemistry: this compound can be used as an initiator in ring-opening polymerization to synthesize amine-terminated polymers.[9]

Reactivity and Handling

The reactivity of this compound is dictated by its two functional groups. The primary alcohol can undergo oxidation, esterification, or etherification. The Boc-protected amine is stable under neutral and basic conditions but can be readily deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to yield the free amine.[4]

Safety and Handling

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11]

-

Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[10][12]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12][13]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 58885-58-8 [chemicalbook.com]

- 3. This compound CAS#: 58885-58-8 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 3-(Boc-amino)-2,2-dimethyl-1-propanol [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound - CD BioSciences [celluars.com]

- 8. This compound 97 58885-58-8 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-(tert-Butyloxycarbonylamino)-1-propanol (CAS: 58885-58-8) for Advanced Chemical Synthesis

Introduction

3-(tert-Butyloxycarbonylamino)-1-propanol, commonly referred to as N-Boc-3-amino-1-propanol, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. Its structure features a three-carbon aliphatic chain functionalized with a primary alcohol at one terminus and a primary amine at the other, with the amine function strategically protected by a tert-butyloxycarbonyl (Boc) group. This configuration makes it an exceptionally versatile building block and linker molecule.

The presence of the acid-labile Boc protecting group allows for selective chemical transformations at the hydroxyl group, while the amine remains shielded. Subsequent, facile deprotection under acidic conditions reveals the primary amine for further conjugation or modification. This orthogonal reactivity is the cornerstone of its utility, enabling the controlled, stepwise construction of complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, and critical applications, offering field-proven insights for its effective use in the laboratory.

Physicochemical and Structural Properties

The fundamental properties of 3-(tert-butyloxycarbonylamino)-1-propanol are critical for its handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid at room temperature.[1][2] Its key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 58885-58-8 | [3][4][5] |

| Molecular Formula | C₈H₁₇NO₃ | [1][3] |

| Molecular Weight | 175.23 g/mol | [3][5] |

| IUPAC Name | tert-butyl N-(3-hydroxypropyl)carbamate | [2] |

| Synonyms | 3-(Boc-amino)-1-propanol, Boc-β-Ala-ol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | ~1.025 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | ~1.453 | [1][5] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |

| Boiling Point | 292.6 °C at 760 mmHg | [1] |

Synthesis: The Boc Protection of 3-Amino-1-propanol

The most common and efficient synthesis of 3-(tert-butyloxycarbonylamino)-1-propanol involves the selective N-protection of 3-amino-1-propanol.

Rationale and Mechanism

The choice of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is strategic. It reacts readily with the primary amine of 3-amino-1-propanol under mild conditions, forming a stable carbamate linkage. The hydroxyl group is significantly less nucleophilic and does not react under these conditions, ensuring chemoselectivity. The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc protected product. This process is highly efficient and typically results in high yields.[6]

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Boc protection of amines.[6]

-

Preparation : To a stirred solution of 3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM), under an inert atmosphere (e.g., Nitrogen), add di-tert-butyl dicarbonate (1.1 eq) slowly at 0 °C (ice bath).

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting amine.

-

Workup : Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

Purification : The resulting residue is typically purified by flash column chromatography on silica gel to yield 3-(tert-butyloxycarbonylamino)-1-propanol as a clear, viscous oil. The purity is often greater than 96% as determined by GC analysis.[3]

Core Applications in Research and Development

The utility of N-Boc-3-amino-1-propanol stems from its identity as a heterobifunctional linker. It provides a stable, three-carbon spacer that can be incorporated into a wide array of molecules.

Initiator in Polymer Chemistry

In the field of biomaterials, the compound serves as a crucial initiator for the Ring-Opening Polymerization (ROP) of cyclic esters such as ε-caprolactone (PCL) and lactide (PLA).[7] The hydroxyl group initiates the polymerization, creating a polymer chain with a Boc-protected amine at one terminus. After polymerization, the Boc group is removed to expose a primary amine, which can then be conjugated to proteins, peptides, or targeting ligands, creating functionalized biocompatible polymers for applications like drug delivery and tissue engineering.[7]

Linker for Bioconjugation and PROTACs

As a linker, it is invaluable in constructing complex bioconjugates and targeted protein degraders (PROTACs). The hydroxyl end can be modified—for instance, by converting it to an azide for click chemistry, an aldehyde for reductive amination, or an activated ester for amide bond formation. The protected amine provides a latent reactive site that can be revealed at a later synthetic stage for coupling to another molecule of interest. This stepwise functionalization is critical for building well-defined molecular architectures.

Building Block for Small Molecule Synthesis

In drug discovery, N-Boc-3-amino-1-propanol is a versatile scaffold. It is frequently used in the synthesis of peptidomimetics, modified amino acids, and other small molecules where a hydroxypropylamine moiety is required.[] Its use simplifies synthetic routes by avoiding unwanted side reactions involving the amine group during transformations elsewhere in the molecule.

Key Experimental Protocol: Boc Group Deprotection

The defining feature of the Boc group is its stability to a wide range of chemical conditions while being easily removable under moderately acidic conditions. This allows for precise control in multi-step syntheses.

Rationale and Mechanism

The cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a chlorinated solvent such as DCM. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the protecting group to form a stable tert-butyl cation, carbon dioxide, and the free primary amine (as its corresponding salt). The tert-butyl cation is typically scavenged to prevent side reactions.

Step-by-Step Deprotection Protocol

-

Dissolution : Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration).

-

Acidification : Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Removal of Acid : Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

-

Neutralization and Extraction : Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and free the amine. Extract the aqueous layer with the organic solvent.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.

Conclusion

3-(tert-Butyloxycarbonylamino)-1-propanol is more than a simple chemical reagent; it is a fundamental tool that enables sophisticated molecular design and synthesis. Its predictable reactivity, commercial availability, and the robust nature of the Boc protecting group ensure its continued and widespread use. For researchers and drug development professionals, a thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the creation of novel therapeutics, advanced materials, and complex molecular probes.

References

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link][7]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound, 97% 10 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-(tert-Butoxycarbonylamino)-1-propanol | 58885-58-8 | TCI AMERICA [tcichemicals.com]

- 4. 3-(tert-Butoxycarbonylamino)-1-propanol | 58885-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound 97 58885-58-8 [sigmaaldrich.com]

- 6. This compound | 58885-58-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3-(Boc-amino)-1-propanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl N-(3-hydroxypropyl)carbamate, commonly known as 3-(Boc-amino)-1-propanol. This bifunctional organic compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, such as phosphatidyl ethanolamines and ornithine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into reaction mechanisms, step-by-step experimental protocols, purification strategies, and analytical characterization. The guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a key intermediate in organic synthesis due to its orthogonal protecting group strategy. The molecule possesses a primary alcohol and a primary amine, but the amine is protected by a tert-butoxycarbonyl (Boc) group.[2] This protection renders the amine nucleophilicity inert under a wide range of non-acidic conditions, allowing for selective reactions at the hydroxyl group.[3] The Boc group can be readily removed under mild acidic conditions, regenerating the amine functionality for subsequent transformations.[3][4] This versatility makes it an indispensable reagent in multi-step syntheses, particularly in peptide chemistry and the development of complex molecular architectures.[3][]

Key Properties of this compound:

| Property | Value |

| Chemical Name | tert-Butyl N-(3-hydroxypropyl)carbamate |

| CAS Number | 58885-58-8 |

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol [1][2] |

| Appearance | Colorless viscous oily liquid[1][2] |

| Density | 1.025 g/mL at 20 °C[2] |

| Refractive Index | n20/D 1.453[2] |

| Flash Point | 109 °C (228.2 °F) - closed cup[2][6] |

Synthesis of this compound: Mechanism and Protocol

The most common and efficient method for the synthesis of this compound is the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a nucleophilic acyl substitution where the amine group of 3-amino-1-propanol attacks one of the carbonyl carbons of the Boc anhydride.

Reaction Mechanism

The mechanism for Boc protection involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate.[7][8] This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, carbon dioxide, and tert-butanol.[8]

Caption: Reaction mechanism for the Boc protection of 3-amino-1-propanol.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the synthesis of this compound.

Materials:

-

3-Amino-1-propanol (≥99%)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (optional, can be used as a base)[9]

-

0.5 M Phosphate buffer (pH 5.4)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-1-propanol (1.0 equivalent) in anhydrous dichloromethane (DCM).[1]

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous DCM. Slowly add this solution dropwise to the stirred solution of 3-amino-1-propanol at room temperature.[1] Rationale: A slight excess of (Boc)₂O ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.[1] The reaction is complete when the starting material spot (3-amino-1-propanol) is no longer visible.

-

Work-up: a. Dilute the reaction mixture with diethyl ether (Et₂O).[1] b. Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M phosphate buffer (pH 5.4), saturated aqueous sodium bicarbonate, and brine.[1] Rationale: The acidic wash removes any unreacted amine and the bicarbonate wash removes any acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1] This will yield the product as a colorless viscous oil.[1]

Purification Strategies

While the work-up procedure removes the majority of impurities, further purification may be necessary depending on the required purity of the final product.

Common Impurities

Potential impurities in the synthesis of this compound include:

-

Unreacted 3-amino-1-propanol

-

Di-Boc protected 3-amino-1-propanol (less common under controlled conditions)

-

tert-Butanol

-

Urea byproducts (if the reaction is not anhydrous)

Purification Techniques

Flash Column Chromatography: This is a highly effective method for purifying this compound.

-

Stationary Phase: Silica gel (60-120 mesh).[9]

-

Mobile Phase: A gradient of chloroform and methanol (e.g., starting from 90:10 to 55:10) or a mixture of petroleum ether and ethyl acetate is commonly used.[9] The polarity of the eluent should be optimized based on TLC analysis.

Crystallization: Although this compound is typically an oil at room temperature, crystallization can sometimes be induced.[10][11]

-

Procedure: If the crude product is an oil, it can be dissolved in a minimal amount of a suitable solvent and then a less polar solvent can be added to induce precipitation.[12] Alternatively, seed crystals can be added to the oil, followed by pulping with a weak polar solvent like diethyl ether.[10][11]

Caption: General workflow for the purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (270 MHz, CDCl₃):

-

δ 1.44 (s, 9H, C(CH₃)₃)

-

δ 1.67 (m, 2H, -CH₂-CH₂-CH₂-)

-

δ 3.26 (q, 2H, J = 6.23 Hz, -NH-CH₂-)

-

δ 3.65 (dd, 2H, J = 5.86, 5.68 Hz, -CH₂-OH)

-

δ 3.78 (dt, 1H, J = 6.04, 5.87 Hz, -OH)

-

δ 5.18 (br, 1H, -NH)[1]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present:

-

N-H stretch: A broad peak around 3340 cm⁻¹

-

O-H stretch: A broad peak around 3400 cm⁻¹

-

C-H stretch: Peaks around 2970 cm⁻¹

-

C=O stretch (carbamate): A strong peak around 1690 cm⁻¹[13]

-

N-H bend: A peak around 1520 cm⁻¹[13]

The disappearance of the primary amine scissoring vibration (around 1650 cm⁻¹) from the starting material, 3-amino-1-propanol, is a key indicator of a successful reaction.[13]

Safety and Handling

Di-tert-butyl dicarbonate ((Boc)₂O) is a hazardous substance and must be handled with appropriate safety precautions.[3]

-

Hazards: Flammable solid and vapor, fatal if inhaled, causes serious eye damage and skin irritation, and may cause an allergic skin reaction or respiratory irritation.[3][14] It can decompose upon heating, generating toxic and flammable gases.[3]

-

Handling: Always work in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][15]

3-Amino-1-propanol is a colorless to pale yellow liquid with a fishy odor.[16] It is moderately toxic by ingestion.[16]

Conclusion

The synthesis of this compound via the reaction of 3-amino-1-propanol with di-tert-butyl dicarbonate is a reliable and high-yielding procedure. Careful control of reaction conditions and a thorough work-up are crucial for obtaining a high-purity product. For applications requiring exceptional purity, flash column chromatography is the recommended purification method. Adherence to safety protocols, particularly when handling di-tert-butyl dicarbonate, is paramount. This guide provides the necessary technical details and scientific rationale to enable researchers to confidently and safely perform the synthesis and purification of this important building block.

References

- Di-tert-butyl Dicarbonate: A Comprehensive Technical Guide to Safe Handling and Application. (n.d.). Benchchem.

- This compound | 58885-58-8. (n.d.). ChemicalBook.

- Di-tert-butyl dicarbonate. (n.d.). AK Scientific, Inc.

- SAFETY DATA SHEET. (2023, December 5). Sigma-Aldrich.

- 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. (n.d.).

- Di-tert-butyl dicarbonate. (n.d.). Novachem.

- This compound 97 58885-58-8. (n.d.). Sigma-Aldrich.

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate.

- †Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry.

- Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap.

- This compound 97 58885-58-8. (n.d.). Sigma-Aldrich.

- CAS 156-87-6 3-Amino-1-propanol. (n.d.). BOC Sciences.

- 3-Amino-1-propanol | C3H9NO | CID 9086. (n.d.). PubChem - NIH.

- CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.

- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.

- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022, January 12). ResearchGate.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.

Sources

- 1. This compound | 58885-58-8 [chemicalbook.com]

- 2. This compound 97 58885-58-8 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. This compound 97 58885-58-8 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. eureka.patsnap.com [eureka.patsnap.com]

- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. aksci.com [aksci.com]

- 16. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Boc-amino)-1-propanol: A Technical Guide for Researchers

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. 3-(Boc-amino)-1-propanol, a versatile building block, frequently appears in the synthesis of a myriad of complex molecules, including peptidomimetics and functionalized polymers. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective chemical modifications. An in-depth understanding of its spectroscopic characteristics is, therefore, not merely academic but a critical component of quality control and reaction monitoring in any synthetic endeavor. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in field-proven insights and established analytical protocols.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, chemically named tert-butyl (3-hydroxypropyl)carbamate, contains several key features that give rise to its characteristic spectroscopic fingerprint. The bulky tert-butoxycarbonyl (Boc) protecting group, the flexible propyl chain, and the terminal hydroxyl group each contribute distinct signals in NMR, IR, and MS analyses. Understanding the origin of these signals is fundamental to confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of the atoms within this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by several distinct and well-resolved signals. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| C(CH ₃)₃ | ~1.44 | Singlet | 9H | - |

| -CH ₂-CH₂- | ~1.65 | Quintet | 2H | ~6.4 Hz |

| -NH-CH ₂- | ~3.18 | Quartet | 2H | ~6.6 Hz |

| -CH ₂-OH | ~3.58 | Triplet | 2H | ~6.2 Hz |

| -NH - | ~4.80 | Broad Singlet | 1H | - |

| -OH | Variable | Broad Singlet | 1H | - |

Causality Behind the Signals:

-

The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.44 ppm. Its high integration value and lack of splitting are definitive identifiers of the Boc group.

-

The methylene protons of the propyl chain exhibit predictable splitting patterns based on their neighboring protons. The central methylene group (-CH₂-CH₂-) at ~1.65 ppm is split into a quintet by its four neighbors.

-

The methylene group adjacent to the nitrogen (-NH-CH₂-) at ~3.18 ppm is deshielded by the electronegative nitrogen and appears as a quartet due to coupling with the adjacent methylene and the NH proton.

-

The methylene group bonded to the hydroxyl group (-CH₂-OH) is the most deshielded of the propyl chain protons, appearing at ~3.58 ppm as a triplet.

-

The NH and OH proton signals are often broad and their chemical shifts can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

| Assignment | Chemical Shift (ppm) |

| -C (CH₃)₃ | ~28.4 |

| -CH₂-C H₂- | ~30.1 |

| -NH-C H₂- | ~37.8 |

| -C H₂-OH | ~60.8 |

| -C (CH₃)₃ | ~79.2 |

| -C =O | ~156.9 |

Expert Interpretation:

-

The three equivalent methyl carbons of the tert-butyl group resonate around 28.4 ppm.

-

The quaternary carbon of the tert-butyl group is found further downfield at approximately 79.2 ppm.

-

The carbons of the propyl chain are distinguished by their proximity to the heteroatoms. The carbon attached to the hydroxyl group is the most deshielded of the chain carbons, appearing at ~60.8 ppm.

-

The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic chemical shift of ~156.9 ppm.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Self-Validating System: The use of a deuterated solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) provides an internal reference for accurate chemical shift calibration, ensuring the trustworthiness of the data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the N-H, O-H, C-H, and C=O functional groups.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3350 | O-H | Stretch | Strong, Broad |

| ~3340 | N-H | Stretch | Medium |

| ~2970-2870 | C-H (sp³) | Stretch | Strong |

| ~1690 | C=O (carbamate) | Stretch | Strong |

| ~1527 | N-H | Bend | Medium |

| ~1170 | C-O (alcohol) | Stretch | Strong |

Field-Proven Insights:

-

The broadness of the O-H stretching band around 3350 cm⁻¹ is indicative of hydrogen bonding.

-

The strong absorption at ~1690 cm⁻¹ is a hallmark of the carbonyl group within the Boc protecting group.[1] Its position is characteristic of a carbamate.

-

The presence of both a sharp N-H stretch and a broad O-H stretch in the same region can sometimes lead to an overlapping, broad feature.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Simplified workflow for acquiring an IR spectrum using an ATR accessory.

Trustworthiness by Design: The acquisition of a background spectrum immediately prior to the sample spectrum is a critical self-validating step. This corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the observed peaks are solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues for structural elucidation. For this compound (Molecular Weight: 175.23 g/mol ), a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 176.

Plausible Fragmentation Pattern (Electron Ionization - EI)

-

Loss of a tert-butyl group (-57 m/z): A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group to form a carbamic acid intermediate, which can then further fragment.

-

Loss of isobutylene (-56 m/z): A McLafferty-type rearrangement can lead to the loss of isobutylene, resulting in a fragment corresponding to the free amino alcohol.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom is a characteristic fragmentation for alcohols and amines.

-

Dehydration (-18 m/z): The loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.

A detailed analysis of the fragmentation would provide further confirmation of the structure.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)

Caption: General workflow for obtaining a mass spectrum via direct infusion ESI.

Authoritative Grounding: The interpretation of mass spectra is heavily reliant on established fragmentation rules for different functional groups. Authoritative texts and databases on mass spectrometry serve as the primary reference for elucidating fragmentation pathways.[2]

Conclusion

The spectroscopic data presented in this guide provide a robust and self-consistent picture of the molecular structure of this compound. The characteristic signals in the ¹H and ¹³C NMR spectra, the distinct absorption bands in the IR spectrum, and the predicted molecular ion and fragmentation patterns in the mass spectrum collectively offer an unambiguous identification of the compound. For researchers and drug development professionals, a thorough understanding of this spectroscopic data is indispensable for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products. This guide, by synthesizing technical data with practical insights, aims to serve as a valuable resource in these endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Ju, Y. M., et al. (2011). Fast and Convenient Synthesis of Amine-Terminated Polylactide as a Macroinitiator for ω-Benzyloxycarbonyl-L-Lysine-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]

Sources

Introduction to the Physicochemical Landscape of 3-(Boc-amino)-1-propanol

An In-depth Technical Guide to the Stability and Storage of 3-(Boc-amino)-1-propanol

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 3-(tert-butoxycarbonyl-amino)-1-propanol (also known as tert-butyl N-(3-hydroxypropyl)carbamate), a bifunctional reagent widely used in the synthesis of pharmaceuticals and complex organic molecules. Understanding the chemical liabilities of this compound is critical for ensuring the reproducibility of synthetic procedures and the purity of final products.

This compound is a clear, colorless to pale yellow liquid at room temperature. Its structure incorporates a primary alcohol and a Boc-protected primary amine, bestowing upon it a unique reactivity profile. The stability of this molecule is dictated by the interplay of these two functional groups.

| Property | Value |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | Approximately 1.025 g/mL at 20°C[1][2] |

| Boiling Point | ~293°C |

| Flash Point | ~109°C[1][2] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and chloroform. Sparingly soluble in water.[3] |

The Duality of Stability: The Boc Group and the Propanolamine Backbone

The overall stability of this compound is best understood by considering the individual contributions of the Boc protecting group and the 3-amino-1-propanol backbone.

The Robust yet Removable Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its well-defined stability profile.[4] It is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[4] This makes it orthogonal to other protecting groups like the base-labile Fmoc and the hydrogenolysis-labile Cbz groups.[4]

However, the Boc group is characteristically labile under acidic conditions.[4] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then typically fragments into isobutene and carbon dioxide.[4] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in methanol are commonly used for its removal.[]

Additionally, the Boc group can be removed thermally at elevated temperatures, typically above 150°C.[6] The mechanism is believed to involve fragmentation into the amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[6]

The Susceptibilities of the 3-Amino-1-propanol Backbone

While the Boc group offers significant protection to the amine, the 3-amino-1-propanol backbone has its own inherent stability concerns, primarily related to oxidation and thermal stress. Studies on the parent compound, 3-amino-1-propanol, reveal potential degradation pathways that are relevant to the Boc-protected version, especially under long-term storage or harsh processing conditions.

Thermal degradation experiments on 3-amino-1-propanol in the presence of CO₂ have shown that it is more stable than some other primary amines like monoethanolamine (MEA). However, in the presence of high concentrations of oxygen and metal ions (like iron), its degradation can be significant.

Potential degradation products arising from the propanolamine backbone include:

-

Ammonia: Resulting from the cleavage of the C-N bond.

-

Urea derivatives: Such as N,N'-bis(3-hydroxypropyl)-urea, which can form from the reaction of the amine with CO₂ or other degradation products.

-

Oxidation products: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The carbon chain itself can also undergo oxidative cleavage.

-

Cyclic compounds: Such as 1,3-oxazinan-2-one, which can form through intramolecular cyclization.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of potential thermal degradation of the propanolamine backbone and reduces the vapor pressure of any residual volatile impurities. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation of the alcohol functionality and the alkyl chain. |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can potentially contribute to degradation. |

| pH | Avoid contact with acidic and strongly basic conditions. | The Boc group is labile to acids. While generally stable to bases, very strong bases could potentially catalyze other reactions over long periods. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | Strong oxidizing agents can react with the alcohol and the alkyl chain. Strong acids will cleave the Boc protecting group. |

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study followed by analysis using a stability-indicating analytical method is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Forced Degradation (Stress Testing) Protocol

Objective: To intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid or neat liquid sample in an oven at 105°C for 48 hours. Dissolve a known amount in acetonitrile for analysis.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (as per ICH guidelines).

-

Control Sample: Keep a stock solution protected from light at 2-8°C.

HPLC Method for Purity and Stability Analysis

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient:

-

0-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dilute the stressed and control samples with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

-

Filter through a 0.45 µm syringe filter before injection.

The following diagram outlines the workflow for assessing the stability of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

The stability of this compound is robust under standard synthetic and storage conditions, primarily due to the resilience of the carbamate linkage to basic and nucleophilic environments. The primary liabilities of the molecule are the susceptibility of the Boc group to acidic conditions and high temperatures, and the potential for oxidative and thermal degradation of the 3-amino-1-propanol backbone. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by understanding its degradation profile, researchers can confidently utilize this versatile reagent in their synthetic endeavors, ensuring the quality and consistency of their results.

References

-

Vevelstad, S. J., Grimstvedt, A., François, M., Knuutila, H. K., Haugen, G., Wiig, M., & Vernstad, K. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610–626. Available at: [Link]

-

PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

WHO. (2018). Annex 10 - ICH. Available at: [Link]

-

Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2025). Thermal Methods. Available at: [Link]

-

EMA. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

-

ResearchGate. (2025). Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-hydroxycarbamate. Available at: [Link]

-

Pandey, P., et al. (2015). Influence of temperature and relative humidity conditions on the pan coating of hydroxypropyl cellulose molded capsules. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Samples used in drug-excipient compatibility studies. Available at: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

Sources

- 1. 3-(Boc-氨基)-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-1-propanol and N-methylaminoethanol: coordination to zinc(ii) vs. decomposition to ammonia - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate | C11H23NO3 | CID 11672972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Boc-amino)-1-propanol: The Versatile Bifunctional Linker in Modern Bioconjugation

Authored by: A Senior Application Scientist

Abstract

In the landscape of advanced therapeutics, the precise linking of molecular components is paramount to efficacy and safety. Bifunctional linkers serve as the critical bridge in constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Among the arsenal of available linkers, 3-(Boc-amino)-1-propanol has emerged as a foundational building block due to its inherent simplicity, versatility, and strategic chemical design. This guide provides an in-depth exploration of its core principles, validated experimental protocols, and pivotal role in the synthesis of complex biomolecules, offering researchers a practical framework for its application.

The Core Principle: Strategic Orthogonality

The utility of this compound is rooted in the orthogonal nature of its two functional groups: a primary alcohol (-OH) and a tert-butyloxycarbonyl (Boc)-protected primary amine (-NHBoc).[1][3] This orthogonality is the key to its function, allowing for selective, stepwise chemical modifications.[4]

-

The Boc-Protected Amine: The Boc group is a robust, acid-labile protecting group.[5] It remains stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, thus preventing the highly reactive amine from engaging in unwanted side reactions.[3] Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleanly liberates the primary amine for subsequent conjugation.[6][7]

-

The Primary Alcohol: The hydroxyl group serves as a versatile handle for the first point of attachment or for further chemical elaboration. It can be activated or transformed into various other functional groups, such as tosylates, mesylates, azides, or carboxylic acids, enabling a diverse range of coupling chemistries.

This dual functionality allows a chemist to perform reactions on the hydroxyl end without disturbing the protected amine, and then, after deprotection, to carry out a different reaction at the newly revealed amine terminus. This sequential approach is fundamental to building the complex architectures of modern therapeutics.[1]

Caption: Chemical structure of this compound.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's degradation.[8][] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy.[8] this compound provides a simple and effective three-carbon (C3) alkyl chain, a common motif in successful PROTAC design.[10]

The general strategy involves a sequential, two-step conjugation, leveraging the linker's orthogonality.

Caption: General workflow for PROTAC synthesis using the linker.

Experimental Protocol: Synthesis of a Generic PROTAC

This protocol describes a representative synthesis where the linker's hydroxyl group is first conjugated to a phenolic E3 ligase ligand (e.g., a thalidomide derivative), followed by amide coupling to a POI ligand containing a carboxylic acid.

PART A: Conjugation to E3 Ligase Ligand

-

Hydroxyl Activation:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 2 hours.

-

Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, 3-(Boc-amino)propyl methanesulfonate, will have a different Rf from the starting alcohol.

-

Quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

-

-

SN2 Reaction with E3 Ligand:

-

Dissolve the E3 ligase ligand with a phenolic hydroxyl group (e.g., pomalidomide, 1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the crude 3-(Boc-amino)propyl methanesulfonate (1.1 eq) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours until the starting material is consumed.

-

Validation: Monitor by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired ether linkage and the correct mass of the Boc-Linker-Ligand 1 intermediate.

-

Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography (silica gel).

-

PART B: Final PROTAC Assembly

-

Boc Deprotection:

-

Dissolve the purified Boc-Linker-Ligand 1 conjugate in DCM (approx. 0.1 M).

-

Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[11]

-

Stir at room temperature for 1-2 hours. The deprotection produces CO₂ and isobutylene gas.[6][7]

-

Validation: Confirm the complete removal of the Boc group via LC-MS, observing the mass shift corresponding to the loss of the Boc group (-100 Da). A Kaiser test can also be used to detect the presence of the free primary amine.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting TFA salt of the amine is often used directly.

-

-

Amide Coupling to POI Ligand:

-

Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in DMF.

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA, 3.0 eq).

-

Stir for 10 minutes to activate the carboxylic acid.

-

Add the crude H₂N-Linker-Ligand 1 TFA salt (1.2 eq) to the activated ester solution.

-

Stir at room temperature for 2-6 hours.

-

Validation: Monitor the formation of the final PROTAC product by LC-MS.

-

Purify the final compound using preparative reverse-phase HPLC to obtain the high-purity PROTAC.

-

| Parameter | Typical Conditions & Reagents | Purpose |

| -OH Activation | MsCl, TEA in DCM | Converts the alcohol to a good leaving group for SN2 reactions. |

| First Conjugation | K₂CO₃ in DMF | Couples the activated linker to the first molecular entity. |

| Boc Deprotection | 25-50% TFA in DCM | Removes the Boc protecting group to reveal the primary amine.[11][12] |

| Amide Coupling | HATU, DIEA in DMF | Forms a stable amide bond to connect the second molecular entity. |

| Purification | Silica Gel Chromatography, Prep-HPLC | Isolates intermediate and final products to ensure high purity. |

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used to introduce a functionalized spacer arm onto a peptide.[13][14] The Boc protecting group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used for temporary Nα-amino protection in modern SPPS.[3][15] This orthogonality allows for selective deprotection and modification.

However, to be coupled using standard amide bond formation chemistry, the linker's hydroxyl group must first be converted to a carboxylic acid.

Caption: Workflow for incorporating the linker into a peptide.

Experimental Protocol: N-Terminal Peptide Modification

-

Preparation of 3-(Boc-amino)propanoic acid:

-

The hydroxyl group of this compound is oxidized to a carboxylic acid using standard methods (e.g., Jones oxidation or TEMPO-catalyzed oxidation). This derivative is also commercially available.

-

-

Coupling to Resin-Bound Peptide:

-

Swell the Fmoc-deprotected peptide-resin (with a free N-terminal amine) in DMF.

-

In a separate vessel, dissolve 3-(Boc-amino)propanoic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 5 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the reaction vessel at room temperature for 2 hours.

-

Validation: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling to the primary amine.

-

Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This single step cleaves the peptide from the resin and removes the Boc group from the linker and other acid-labile side-chain protecting groups.[11]

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide-linker conjugate by preparative reverse-phase HPLC.

-

Precursor for Advanced ADC Linkers

While this compound is not typically used as a complete ADC linker itself, it serves as an invaluable starting material for synthesizing more complex linker systems used in ADCs.[16][17][18] Its simple carbon backbone can be elaborated to include payload attachment sites, cleavable units, and antibody conjugation moieties.

For example, it can be a precursor for a linker containing a maleimide group for conjugation to cysteine residues on an antibody.

Protocol: Synthesis of a Maleimide-Functionalized Linker Precursor

-

Conversion of Alcohol to Amine:

-

Activate the hydroxyl group of this compound via mesylation as described previously.

-

Displace the mesylate with sodium azide in DMF to form 3-(Boc-amino)propyl azide.

-

Reduce the azide to a primary amine (e.g., using PPh₃/H₂O Staudinger reaction or catalytic hydrogenation) to yield N-Boc-1,3-diaminopropane.

-

-

Introduction of the Maleimide Group:

-

Dissolve the resulting N-Boc-1,3-diaminopropane (1.0 eq) in a solvent like DCM.

-

Add a solution of a maleimide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., SMCC, 1.0 eq) and a base like DIEA (1.5 eq). The free amine will react with the NHS ester to form a stable amide bond.

-

Validation: Monitor the reaction by LC-MS to confirm the formation of the Boc-protected maleimide linker.

-

Purify the product by column chromatography. The resulting molecule now has a Boc-protected amine at one end and a maleimide group at the other, ready for sequential conjugation to a payload and an antibody.

-

Conclusion

This compound represents a classic example of strategic molecular design. Its value lies not in complexity, but in the robust and predictable control offered by its orthogonal functional groups. The acid-labile Boc group provides a secure mask for its amine, while the primary alcohol offers a reliable handle for initial conjugation or further functionalization. This guide has demonstrated its central role in the systematic construction of PROTACs, its utility in peptide modification, and its function as a foundational scaffold for more advanced linkers in ADCs. For researchers in drug development, a thorough understanding of the principles and protocols governing this versatile linker is essential for the efficient and logical synthesis of next-generation bioconjugates.

References

- Title: Design the Perfect PROTAC® Source: Sigma-Aldrich URL

- Source: MedchemExpress.

- Title: The Strategic Application of Boc Protecting Groups in the Synthesis of Bifunctional Linkers: An In-depth Technical Guide Source: Benchchem URL

- Source: MedchemExpress.

- Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL

- Title: Solid-phase peptide synthesis Source: Royal Society of Chemistry URL

- Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL

- Title: Boc Protecting Group for Amines Source: Chemistry Steps URL

- Title: Amino Acid-Protecting Groups Source: SciSpace URL

- Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL

- Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL

- Title: Boc Solid Phase Peptide Synthesis Source: ChemPep URL

- Title: Protecting Groups in Peptide Synthesis Source: Biosynth URL

- Title: Bifunctional linkers Source: CD Biosynsis URL

- Title: Amino Acid-Protecting Groups Source: MDPI URL

- Title: Application of Linkers in Chemical Biology Source: BLDpharm URL

- Title: Advanced ADC Linkers Source: Fluorochem URL

- Title: Click Chemistry in ADC and PROTAC Source: BOC Sciences URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. scispace.com [scispace.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Application of Linkers in Chemical Biology [bldpharm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chempep.com [chempep.com]

- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 13. digital.csic.es [digital.csic.es]

- 14. peptide.com [peptide.com]

- 15. biosynth.com [biosynth.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. fluorochem.co.uk [fluorochem.co.uk]

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines.[1] Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.[1]

Core Principles of the Boc Protecting Group

The strategic use of protecting groups is fundamental to the successful synthesis of complex organic molecules.[] These chemical moieties temporarily shield reactive functional groups, allowing for transformations elsewhere in the molecule without undesired side reactions.[3] The Boc group, chemically a tert-butyl carbamate, is a preeminent example of an effective protecting group for amines due to its ease of introduction, stability, and selective removal.[1][3]

Amines are nucleophilic and basic, making them susceptible to a variety of reactions.[3][4] By converting an amine to a carbamate, its reactivity is significantly diminished.[3] This protection is crucial in multi-step syntheses where the molecule might be exposed to strong bases or nucleophiles that would otherwise react with an unprotected amine.[3]

Key Advantages of the Boc Group:

-

Stability: The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[5]

-

Facile Cleavage: It is readily removed under mild acidic conditions.[1]

-

Orthogonality: Its acid lability makes it orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), enabling complex, multi-step synthetic strategies.[5]

The Chemistry of Boc Protection: Mechanism and Reagents

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), a stable and commercially available reagent.[1]

Mechanism of Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[6][7] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7] While the reaction can proceed without a base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often used to increase the nucleophilicity of the amine.[5][7]

Sources

- 1. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

Navigating the Safe Use of 3-(Boc-amino)-1-propanol: A Technical Guide for Researchers

Introduction: Understanding 3-(Boc-amino)-1-propanol in Drug Development

This compound, also known as tert-butyl N-(3-hydroxypropyl)carbamate, is a valuable bifunctional molecule in the landscape of pharmaceutical research and development.[1] Its structure incorporates a hydroxyl group and a Boc-protected amine, making it a versatile building block in the synthesis of more complex molecules, including phosphatidyl ethanolamines and ornithine.[2] The tert-butoxycarbonyl (Boc) protecting group is favored in organic synthesis for its stability in the presence of most nucleophiles and bases, allowing for selective reactions at other sites of a molecule.[3] However, like all chemical reagents, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven best practices.

Section 1: Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. This compound is classified as a hazardous substance, and it is essential to recognize and respect its associated risks.

GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized with the following hazards:

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): May cause respiratory irritation.[4][5]

The signal word associated with these classifications is "Warning" .[4][5]

Physical and Chemical Properties Influencing Hazard

The physical state of this compound is a colorless to yellow or brown liquid.[6][7] Understanding its chemical properties is crucial for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C8H17NO3 | [6] |

| Molecular Weight | 175.23 g/mol | [8][9] |

| Boiling Point | 292.6 °C at 760 mmHg | [6] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [8] |

| Density | 1.025 g/mL at 20 °C | [8][9] |

| Solubility | Sparingly soluble in chloroform and methanol. | [2] |

The relatively high flash point indicates that it is a combustible liquid but not highly flammable.[8] However, it is still important to keep it away from open flames and high heat sources.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle this compound in a well-ventilated area.[4][10] A chemical fume hood is the preferred engineering control to minimize the inhalation of any vapors, mists, or aerosols.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation where the chemical is being handled.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][8] Standard safety glasses do not provide adequate protection.

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Diagram: PPE Selection Workflow

Caption: A decision-making workflow for selecting appropriate PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and maintaining the chemical's integrity.

General Handling Practices

-

Avoid all personal contact, including inhalation.[10]

-

Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]

-

Keep containers securely sealed when not in use.[10]

-

Avoid contact with incompatible materials, such as strong oxidizing agents.[4]

Storage Requirements

-

The recommended storage temperature is room temperature, and the container should be sealed in a dry environment.[6]

-

It is classified as a combustible liquid (Storage Class 10).[8]

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[4][5]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5] Contaminated clothing should be removed and washed before reuse.[4][5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] If eye irritation persists, get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][11]

Spill Response

In the case of a spill, the primary objectives are to contain the material, clean it up safely, and prevent it from entering drains or waterways.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

-

Don Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the size and location of the spill.

-

Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[10]

-

Absorb the Material: Carefully absorb the spilled liquid with the absorbent material.

-

Collect and Dispose: Scoop the absorbed material into a suitable, labeled, and closed container for disposal.[4][10]

-

Decontaminate the Area: Wash the spill area with soap and water, and prevent the runoff from entering drains.[10]

-

Decontaminate PPE: Decontaminate and launder all protective clothing and equipment before storing and re-using.[10]

Section 5: Disposal Considerations

Proper disposal of this compound and its containers is an environmental and regulatory responsibility.

-

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

-

Do not dispose of the chemical down the drain or into the environment.

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research setting is contingent upon a foundation of knowledge, preparedness, and a commitment to best practices. By understanding its hazards, implementing appropriate controls, and being prepared for emergencies, researchers can confidently utilize this versatile molecule to advance their scientific endeavors while maintaining the highest standards of laboratory safety.

References

-

LookChem. This compound. Retrieved from [Link]

-

Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. 3-(tert-Butoxycarbonylamino)-1-propanol | 58885-58-8 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 58885-58-8 [chemicalbook.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lookchem.com [lookchem.com]